

Application Notes and Protocols for DASA-58 in Cell Culture Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DASA-58

Cat. No.: B606943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

DASA-58 is a potent and selective allosteric activator of the pyruvate kinase M2 isoform (PKM2), a critical enzyme in cellular metabolism.^{[1][2][3]} These application notes provide an overview of the recommended concentrations, mechanism of action, and detailed protocols for the use of **DASA-58** in cell culture experiments.

Mechanism of Action: **DASA-58** binds to a unique site on the PKM2 enzyme, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).^[1] This interaction promotes and stabilizes the active tetrameric conformation of PKM2, enhancing its enzymatic activity.^[1] This leads to an increased conversion of phosphoenolpyruvate (PEP) to pyruvate, a pivotal step in glycolysis. Notably, **DASA-58** is selective for PKM2 and does not activate other pyruvate kinase isoforms such as PKM1, PKR, or PKL. By locking PKM2 in its active state, **DASA-58** can counteract the metabolic phenotype of cancer cells that often favor the less active dimeric form of PKM2, thereby impacting various cellular processes including proliferation, and metabolic signaling.

Quantitative Data Summary

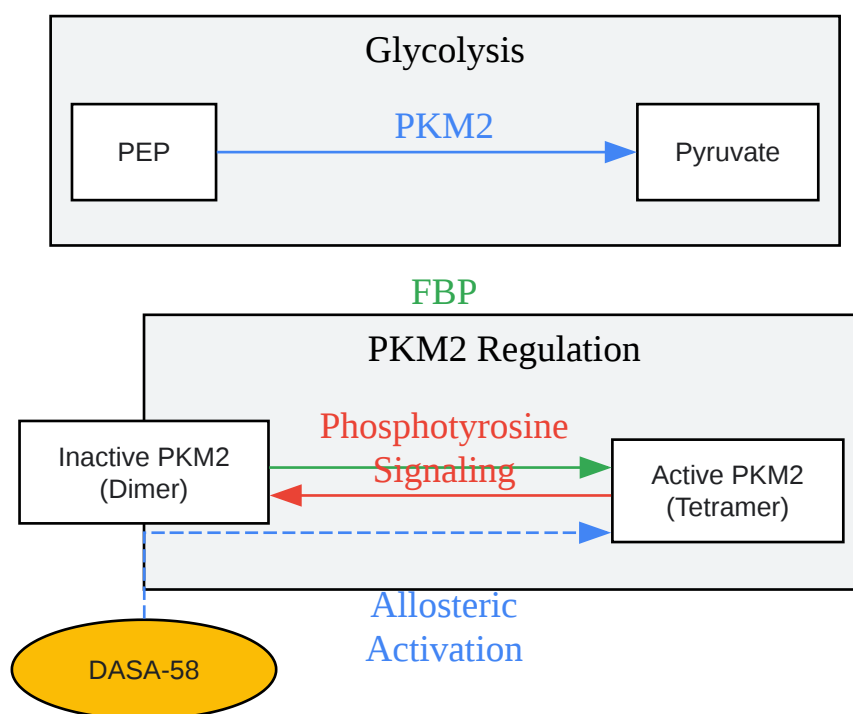
The effective concentration of **DASA-58** can vary significantly depending on the cell type and the biological question being investigated. The following table summarizes recommended concentrations from various studies.

Cell Line/System	Concentration Range	Incubation Time	Application	Reference(s)
General in vitro assays	1 - 10 μ M	Assay-dependent	General use for various assays	
Breast Cancer Cells (MCF7, MDA-MB-231, etc.)	15 μ M	2 - 72 hours	Pyruvate kinase activity, AMPK signaling, TXNIP levels	
Breast & Prostate Cancer Cells	30 - 60 μ M	Up to 72 hours	Extracellular acidification and lactate production	
Head and Neck Squamous Carcinoma Cells (HNSCC)	30 μ M	5 hours	Metabolic analysis (ECAR and OCR)	
Lung Cancer Cells (A549, H1299)	40 μ M	3 hours	Pyruvate kinase activity assay	
Lung Cancer Cells (H1299)	50 μ M	20 minutes	Lactate production measurement	
Prostate Cancer Cells (PC3)	40 μ M	Pre-treatment	In vivo metastasis studies	
Biochemical Assays	Value	Condition	Parameter	Reference(s)
Recombinant PKM2	~38 nM	In vitro	Half-maximal Activating Concentration (AC50)	

Cellular Assays	19.6 μ M	In the absence of FBP	Effective Cellular Half-Activation Concentration (EC50)
-----------------	--------------	-----------------------	---

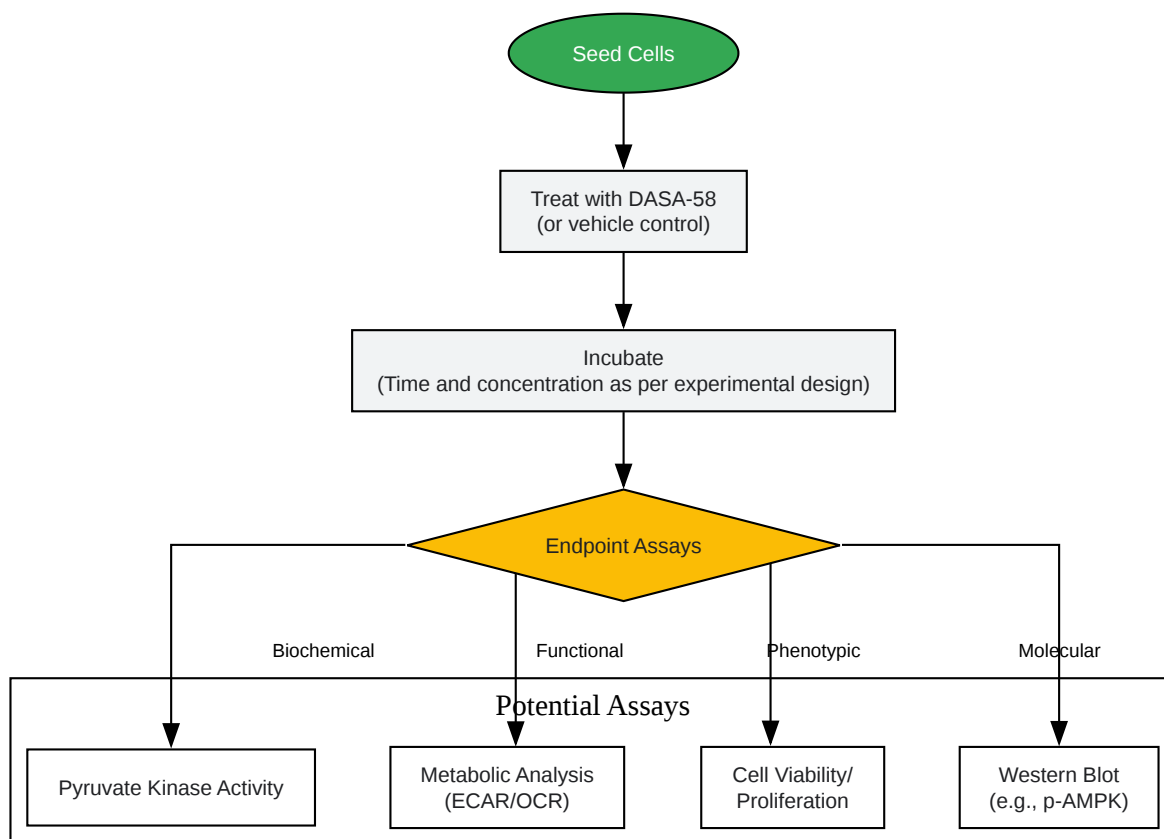
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **DASA-58** and a general workflow for cell-based assays.



[Click to download full resolution via product page](#)

Caption: Mechanism of **DASA-58** action on PKM2.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **DASA-58** studies.

Experimental Protocols

Protocol 1: Preparation of DASA-58 Stock Solution

- **Reconstitution:** **DASA-58** is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the powdered compound in pure, anhydrous DMSO.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage

(up to 1 year).

Protocol 2: Pyruvate Kinase Activity Assay in Cell Lysates

This protocol is adapted from methodologies used in studies with breast cancer cells.

- Cell Culture and Treatment:
 - Plate cells at a density that will result in 60-70% confluency at the time of lysis.
 - Treat cells with the desired concentration of **DASA-58** (e.g., 15 μ M) or vehicle (DMSO) for the specified duration (e.g., 24 or 72 hours).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., containing HEPES, KCl, MgCl₂, EDTA).
 - Clear the lysate by centrifugation to remove cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
- Pyruvate Kinase Activity Measurement:
 - Prepare a reaction mix containing phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase (LDH).
 - Add a standardized amount of protein lysate (e.g., 500 ng) to the reaction mix.
 - Measure the decrease in absorbance at 340 nm over time (e.g., for 20 minutes at 30°C) using a plate reader. The rate of NADH oxidation, which is coupled to pyruvate formation, is proportional to PKM2 activity.

Protocol 3: Analysis of Cellular Metabolism (ECAR and OCR)

This protocol is based on studies performed on HNSCC cell lines.

- Cell Seeding:
 - Seed cells in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate) and allow them to adhere overnight.
- Treatment:
 - Treat the cells with **DASA-58** (e.g., 30 μ M) or vehicle for a specified period (e.g., 5 hours) in the appropriate assay medium.
- Metabolic Flux Analysis:
 - Use a real-time cell metabolic analyzer to measure the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, and the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration.
 - Basal rates are measured, and subsequent injections of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to probe glycolytic capacity and mitochondrial function.

Protocol 4: Cell Viability Assay

This protocol is based on methods used for HNSCC cell lines.

- Cell Plating and Treatment:
 - Seed cells in a 96-well plate at a suitable density.
 - After allowing cells to attach, treat with a range of **DASA-58** concentrations. Include a vehicle-only control.
- Incubation:

- Incubate the plates for the desired duration (e.g., 48 hours).
- Viability Assessment:
 - Remove the treatment medium and wash the cells with PBS.
 - Stain the cells with crystal violet solution and incubate at room temperature.
 - Wash away the excess stain and allow the plates to dry.
 - Solubilize the stain (e.g., with methanol or a detergent-based solution).
 - Measure the absorbance at a wavelength of 595 nm. The absorbance is proportional to the number of viable, adherent cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DASA-58 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for DASA-58 in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606943#recommended-concentration-of-dasa-58-for-cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com